5-Amino-2-(methoxy)thiazole
Description
Significance of Thiazole (B1198619) Scaffolds in Contemporary Chemical Research
Thiazole scaffolds are of paramount importance in modern chemical research, primarily due to their versatile biological activities. nih.govnih.gov The thiazole ring is a key structural component in numerous natural products, most notably Vitamin B1 (Thiamine), and a vast number of synthetic compounds with therapeutic applications. nih.gov Its significance is underscored by its presence in a variety of clinically used drugs.
The aminothiazole moiety, in particular, is a privileged structure in drug discovery. nih.govresearchgate.net Derivatives of 2-aminothiazole (B372263) are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govnih.gov This wide range of activities has made the 2-aminothiazole framework a focal point for the design and synthesis of new potential drug candidates. nih.gov For instance, several cephalosporin antibiotics, which are vital in treating bacterial infections, contain a 2-aminothiazole moiety. researchgate.net Furthermore, the anticancer drug Dasatinib features this scaffold, highlighting its role in the development of targeted cancer therapies. nih.gov The frequent appearance of this scaffold in successful drug molecules has cemented its status as a critical building block for medicinal chemists. researchgate.netacs.org
The following table summarizes the diverse biological activities associated with the aminothiazole scaffold:
| Biological Activity | Reference |
| Anticancer | nih.govnih.gov |
| Antimicrobial | nih.gov |
| Anti-inflammatory | nih.gov |
| Antiviral | nih.gov |
| Antitubercular | nih.gov |
| Anti-HIV | nih.gov |
| Antiprotozoal | nih.gov |
| Antioxidative | nih.gov |
Overview of 5-Amino-2-(methoxy)thiazole and Related Aminothiazole Derivatives
While specific research on this compound is not extensively detailed in the public domain, an understanding of its chemical nature can be inferred from the study of related aminothiazole and methoxythiazole derivatives. The structure combines two key functional groups on the thiazole core: an amino group at the 5-position and a methoxy (B1213986) group at the 2-position.
Aminothiazole Derivatives: The amino group is a versatile functional handle that can be modified to create a library of derivatives. researchgate.net 2-Aminothiazoles, the most studied subclass, are known for their broad biological significance. jocpr.com The position of the amino group on the thiazole ring is crucial for its reactivity and biological activity. For instance, halogenation of 2-aminothiazoles typically occurs at the 5-position, yielding 2-amino-5-halothiazoles, which can then undergo nucleophilic substitution to introduce other functional groups. jocpr.com
Methoxythiazole Derivatives: The methoxy group at the 2-position is expected to influence the electronic properties of the thiazole ring. 2-Methoxythiazole (B88229) itself is a colorless to pale yellow liquid. guidechem.com The presence of a methoxy group can affect the molecule's stability and reactivity, particularly in acidic or basic environments. guidechem.com In general, methoxy substituents on heterocyclic rings can impact the mesomorphic (liquid crystal) properties of the molecule. researchgate.net
Historical Context of Thiazole Synthesis and Reactivity Studies
The study of thiazole chemistry has a rich history dating back to the late 19th century. The most prominent and historically significant method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. nih.govwikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide. wikipedia.org The Hantzsch synthesis remains a cornerstone of thiazole chemistry due to its reliability and the accessibility of its starting materials. nih.goveurekaselect.com
Over the years, numerous other methods for thiazole synthesis have been developed, including the Cook-Heilbron synthesis and the Herz synthesis. nih.govwikipedia.org These methods have expanded the toolkit available to chemists for constructing the thiazole core with various substitution patterns. Gabriel's synthesis, introduced in 1910, utilizes the reaction between acylaminocarbonyls and phosphorus pentasulfide to create thiazole rings. researchgate.net
The reactivity of the thiazole ring has also been a subject of extensive study. The C-2 proton of the thiazole ring is acidic, making this position susceptible to deprotonation and subsequent reaction with electrophiles. nih.gov The presence of an amino group, as seen in aminothiazole derivatives, significantly influences the ring's reactivity, often directing electrophilic substitution to other positions on the ring. jocpr.com Quantum chemical studies have provided insights into the biotransformation and potential toxicity of thiazole-containing drugs, noting that they can form reactive metabolites through processes like epoxidation and S-oxidation. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C4H6N2OS |
|---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
2-methoxy-1,3-thiazol-5-amine |
InChI |
InChI=1S/C4H6N2OS/c1-7-4-6-2-3(5)8-4/h2H,5H2,1H3 |
InChI Key |
BCJBAYWPBUNPGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(S1)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 2 Methoxy Thiazole and Its Analogues
Classical and Conventional Synthetic Approaches
Traditional methods for thiazole (B1198619) synthesis have been refined over more than a century and remain fundamental in organic synthesis.
The Hantzsch thiazole synthesis, first reported in 1887, is a widely recognized and versatile method for the preparation of thiazole derivatives. nii.ac.jp The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. encyclopedia.pub For the synthesis of 2-aminothiazoles, such as the parent structure of 5-Amino-2-(methoxy)thiazole, thiourea (B124793) or its derivatives are commonly used as the thioamide component. encyclopedia.pubjpionline.org
The reaction mechanism initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. encyclopedia.pub The Hantzsch synthesis is known for its high yields and the ability to introduce a variety of substituents at the 2, 4, and 5-positions of the thiazole ring. nii.ac.jp
Variations of the Hantzsch synthesis have been developed to improve yields, broaden the substrate scope, and employ greener reaction conditions. mdpi.com For instance, one-pot multi-component versions of the Hantzsch reaction have been reported, where an α-haloketone, thiourea, and an aldehyde react in the presence of a reusable catalyst to form substituted thiazole derivatives. mdpi.comresearchgate.net
Table 1: Key Features of Hantzsch Thiazole Synthesis
| Feature | Description |
|---|---|
| Reactants | α-halocarbonyl compounds and thioamides (or thioureas for 2-aminothiazoles). encyclopedia.pub |
| Product | Substituted thiazoles. |
| Mechanism | Nucleophilic attack, cyclization, and dehydration. encyclopedia.pub |
| Advantages | High yields, versatility in substitution patterns. nii.ac.jpjpionline.org |
| Variations | One-pot, multi-component reactions, use of various catalysts. mdpi.comresearchgate.net |
Beyond the Hantzsch method, other classical syntheses are pivotal for constructing the 5-aminothiazole scaffold.
The Gabriel synthesis of thiazoles involves the reaction of an acylamino ketone with a phosphorus pentasulfide. ijarsct.co.inanalis.com.my This method primarily yields 2,5-disubstituted thiazoles. ijarsct.co.inanalis.com.my For example, heating N-(2-oxopropyl) acetamide (B32628) with phosphorus pentasulfide produces 2,5-dimethylthiazole. ijarsct.co.inanalis.com.my
The Cook-Heilbron synthesis is particularly relevant as it directly produces 5-aminothiazoles. wikipedia.orgpharmaguideline.com This reaction, discovered in 1947, involves reacting α-aminonitriles or aminocyanoacetates with reagents like dithioacids, carbon disulfide, or isothiocyanates under mild conditions. wikipedia.orgnih.gov The choice of reactants allows for substitution at the 2- and 4-positions of the resulting 5-aminothiazole. wikipedia.org For instance, the reaction of an α-aminonitrile with carbon disulfide yields a 5-amino-2-mercaptothiazole. ijarsct.co.innih.gov This method was a significant breakthrough as it provided a reliable route to the previously elusive 5-aminothiazole compounds. wikipedia.org
However, these classical methods can have drawbacks, such as long reaction times and unsatisfactory yields, which has prompted the development of improved procedures. ijarsct.co.inanalis.com.my
Several MCRs have been developed for the synthesis of thiazole derivatives. organic-chemistry.org A notable example for the synthesis of 5-aminothiazoles is a one-pot, three-component reaction involving an aldehyde, 2-amino-2-cyanoacetamide, and elemental sulfur in the presence of a base. researchgate.net This approach provides rapid access to fully substituted 5-amino-4-carboxamidthiazoles. researchgate.net Another MCR involves the reaction of an aldehyde, an amine, and thioglycolic acid, often catalyzed by agents like montmorillonite (B579905) K10, to produce thiazolidinones, which can be precursors to thiazoles.
A four-component coupling reaction has also been described for the synthesis of 5-aminothiazoles, highlighting the power of MCRs in constructing complex heterocyclic systems in a single step. researchgate.net
This method is essentially the Hantzsch synthesis, which remains the most common and direct route for forming the thiazole ring from these two components. encyclopedia.pub The reaction involves the condensation of a thioamide, which provides the N-C-S fragment, with an α-halo carbonyl compound. encyclopedia.pub
To synthesize a 2-(methoxy)thiazole derivative, a corresponding O-methylthiocarbamate or methoxythioacetamide would be required as the thioamide component. The cyclization with an appropriate α-halo carbonyl would then lead to the desired 2-methoxythiazole (B88229) scaffold. The versatility of this reaction allows for the synthesis of a wide array of thiazoles with various substituents at positions 2, 4, and 5 by simply changing the starting thioamide and α-halo carbonyl compound. encyclopedia.pub For example, reacting thioacetamide (B46855) with ethyl α-chloroacetoacetate yields ethyl 2,4-dimethylthiazole-5-carboxylate. ias.ac.in
Advanced and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. researchgate.netnih.gov These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. medmedchem.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry. rasayanjournal.co.in This technique utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rasayanjournal.co.infarmaciajournal.com
The Hantzsch thiazole synthesis is particularly well-suited for microwave assistance. researchgate.netnih.gov Numerous studies have reported the rapid and efficient synthesis of 2-aminothiazoles and other thiazole derivatives by conducting the Hantzsch reaction under microwave irradiation. nih.govrjpbcs.com For example, the reaction of thioureas with 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones under microwave heating produced the desired thiazole products in high yields (89-95%) in just 30 minutes. researchgate.net In another instance, a microwave-assisted Hantzsch condensation was completed in 10-15 minutes, compared to 1.5 hours using conventional heating, with improved yields. rasayanjournal.co.in
The benefits of MAOS extend to multi-component reactions as well, enabling the rapid, one-pot synthesis of complex thiazole structures. mdpi.comd-nb.info The use of microwave irradiation aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of environmentally benign solvents. researchgate.netmedmedchem.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours rasayanjournal.co.inrsc.org | Minutes rasayanjournal.co.inrsc.org |
| Yields | Often moderate to good analis.com.my | Often good to excellent rasayanjournal.co.inrjpbcs.com |
| Conditions | Often requires prolonged reflux researchgate.net | Rapid heating, can be solvent-free rasayanjournal.co.inrjpbcs.com |
| Environmental Impact | Higher energy consumption | Lower energy consumption, greener approach researchgate.netmedmedchem.com |
Electrochemical Synthesis Techniques for 2-Aminothiazoles
Electrochemical synthesis has emerged as a green and efficient alternative for producing 2-aminothiazoles. beilstein-journals.orgnih.gov This method avoids the need for external oxidants by using electrons as the reagent. beilstein-journals.orgnih.gov A notable example is the one-pot electrochemical synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov This process typically occurs in an undivided cell with graphite (B72142) electrodes under constant current. nih.govbeilstein-journals.orgnih.gov
The reaction is often mediated by an ammonium (B1175870) halide, such as NH₄I, which acts as a redox catalyst. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov The proposed mechanism involves the in-situ generation of an α-iodoketone as a key intermediate species. nih.govbeilstein-journals.orgnih.gov This is followed by a condensation reaction with thiourea to form the thiazole ring. beilstein-journals.org To enhance the reaction, an organocatalyst like DL-alanine can be employed. beilstein-journals.orgnih.govbeilstein-journals.org
This electrochemical approach is versatile, accommodating a range of active methylene ketones, including β-keto esters, β-keto amides, β-keto nitriles, β-keto sulfones, and 1,3-diketones, to yield the corresponding 2-aminothiazole (B372263) derivatives. nih.govbeilstein-journals.orgnih.gov
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of 2-aminothiazole derivatives to minimize environmental impact. researchgate.net Key aspects of this approach include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.net
One strategy involves the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-flammable solvent. researchgate.netresearchgate.net Catalytic amounts of copper(II) salts and iodine can be used to facilitate the Hantzsch-type condensation of methyl aryl ketones and thiourea in PEG-400, providing moderate to good yields of 2-aminothiazoles. researchgate.net
Another green approach utilizes visible-light-induced photocatalysis for the synthesis of functionalized 2-aminothiazoles from active methylene ketones and thioureas at room temperature. thieme-connect.com This method offers mild reaction conditions and a straightforward work-up. thieme-connect.com Furthermore, the development of multifunctional and magnetically recoverable nanocatalysts allows for their easy separation from the reaction mixture and reuse, aligning with the principles of sustainable chemistry. nih.gov The use of safer halogen sources like trichloroisocyanuric acid (TCCA) instead of more toxic reagents like iodine also contributes to the greening of these syntheses. nih.gov The application of microwave irradiation and ultrasonication can also accelerate reactions and improve yields, often in solvent-free conditions, further reducing the environmental footprint. nanobioletters.com
Catalytic Approaches (e.g., Metal-Catalyzed Hantzsch Condensation)
The classic Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas, has been significantly improved through the use of various catalysts. rhhz.netresearchgate.net Metal catalysts, in particular, have proven effective in promoting this reaction, often enabling one-pot procedures from readily available starting materials. researchgate.net
Iron(III)-iodine catalyzed systems have been developed for the one-pot synthesis of 2-aminothiazoles from methyl aryl ketones and thiourea. researchgate.net In this process, the catalyst facilitates the in-situ generation of α-iodoketones, which then undergo Hantzsch condensation. researchgate.net The iron catalyst also ensures the regeneration of iodine for subsequent catalytic cycles. researchgate.net
Palladium and iron catalysts have also been employed in the selective synthesis of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. acs.org Transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, are also utilized to create carbon-carbon bonds in the synthesis of novel 2-aminothiazole derivatives. nih.gov More recently, iridium-catalyzed sulfur ylide insertion reactions have emerged as a versatile and functional group-tolerant method for the synthesis of a library of thiazoles. nih.gov
Strategies for Functionalization and Derivatization of this compound
The 2-aminothiazole core is a versatile scaffold that can be readily functionalized through various chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Aminothiazole Reaction Pathways: Schiff Base Formation and Acylation
The primary amino group of 2-aminothiazoles is a key site for functionalization. One common reaction is the formation of Schiff bases through condensation with various aldehydes and ketones. mdpi.comsjpas.comnih.govsdiarticle5.com This reaction is typically carried out by refluxing the 2-aminothiazole and the carbonyl compound in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.comsdiarticle5.com The resulting imine or azomethine group (C=N) can be identified by the disappearance of the N-H stretching vibrations and the appearance of a C=N stretching band in the infrared spectrum. nih.gov
Another important functionalization pathway is acylation, where the amino group reacts with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids to form N-acyl-2-aminothiazoles. mdpi.comrsc.orgacs.org These reactions are often performed in the presence of a base like triethylamine (B128534) or pyridine. mdpi.comrsc.org The resulting amides are important intermediates for the synthesis of more complex molecules. mdpi.com Challenges in acylation can arise, such as the formation of bis-acylated products, which can be circumvented by using protecting groups like Boc (tert-butyloxycarbonyl). rsc.org
Below is a table summarizing various substituted 2-aminothiazoles synthesized through these pathways:
| Starting Material | Reagent | Product | Reaction Type | Reference |
| 2-Amino-4-phenylthiazole | Various aromatic aldehydes | 2-Arylideneamino-4-phenylthiazoles | Schiff Base Formation | mdpi.com |
| 2-Aminothiazole | Various acyl halides | N-Acyl-2-aminothiazoles | Acylation | mdpi.com |
| 2-Amino-4-phenyl-5-phenylazothiazole | Substituted aromatic acid chlorides | N-Aroyl-2-amino-4-phenyl-5-phenylazothiazoles | Acylation | mdpi.com |
| 2-Amino-4-bromo/chloro-thiazole | Acyl chloride | Thiazolides and bis-acylated derivatives | Acylation | rsc.org |
| 2-Amino-4-(2-pyridinyl)-1,3-thiazole | Substituted benzoyl groups | N-(substituted benzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amines | Acylation | nih.gov |
Annulation and Heterocyclic Ring Transformations from Thiazole Precursors
The thiazole ring itself can serve as a precursor for the construction of fused heterocyclic systems through annulation reactions. These reactions involve the building of a new ring onto the existing thiazole core. For instance, 2-aminothiazole derivatives can be used to synthesize thiazolo[4,5-d]pyridazine (B3050600) derivatives. mdpi.com This can be achieved by reacting an ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate, followed by treatment with hydrazine (B178648) to form the corresponding acid hydrazide, which is then cyclized. mdpi.com
Furthermore, thiazole derivatives can undergo ring transformations to yield other heterocyclic structures. While specific examples for this compound are not detailed in the provided context, the general reactivity of the thiazole nucleus suggests its potential to participate in such rearrangements under appropriate conditions. For example, N-phenyl benzohydrazonoyl halides are known precursors for nitrile imines, which are key intermediates in the synthesis of a variety of heterocyclic compounds through 1,3-dipolar cycloaddition reactions. tandfonline.com
Post-Synthetic Modifications via C-H and N-H Activation
Post-synthetic modification through C-H and N-H activation represents a powerful strategy for the late-stage functionalization of the 2-aminothiazole scaffold. tandfonline.com This approach allows for the direct introduction of new functional groups onto the thiazole ring or the amino substituent, avoiding the need for pre-functionalized starting materials.
N-H activation is commonly observed in acylation and sulfonylation reactions, as discussed previously. mdpi.comrsc.org C-H activation, on the other hand, allows for the formation of new carbon-carbon or carbon-heteroatom bonds at positions that are typically unreactive. The natural position for electrophilic substitution on a 2-aminothiazole is the C5 position. rsc.org Metal-catalyzed cross-coupling reactions are often employed to achieve C-H functionalization at various positions of the thiazole ring. For example, palladium-catalyzed direct arylation can be used to introduce aryl groups onto the thiazole core. nih.gov These methods provide a direct and atom-economical route to novel 2-aminothiazole derivatives with diverse substitution patterns. tandfonline.com
Spectroscopic and Structural Characterization of 5 Amino 2 Methoxy Thiazole and Derivatives
Vibrational Spectroscopy Techniques
Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.
FT-IR spectroscopy is a primary tool for identifying the key functional moieties within 5-Amino-2-(methoxy)thiazole. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. The primary amino (-NH₂) group typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, which are generally observed in the 3300–3500 cm⁻¹ region. researchgate.net
The thiazole (B1198619) ring itself gives rise to a series of characteristic bands. The C=N stretching vibration is typically found in the 1600–1680 cm⁻¹ range, while C=C stretching absorptions appear around 1460-1600 cm⁻¹. rsc.orgtsijournals.com The C-S stretching vibration, also characteristic of the thiazole heterocycle, is usually weaker and found at lower wavenumbers. For the 2-methoxy substituent, a key feature is the C-O bond stretching, which is expected in the fingerprint region.
In various synthesized aminothiazole derivatives, these characteristic peaks are consistently observed. For instance, in a series of 2-amino-5-methylthiazol derivatives, the N-H stretching of the amine group and the C=N imine stretching were key identifiers. nih.gov Similarly, studies on 4-methyl-5-(ethoxycarbonyl)-2-aminothiazole reported NH₂ stretching bands at 3374 and 3301 cm⁻¹, with the C=N stretching at 1514 cm⁻¹. rsc.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Example |
|---|---|---|---|
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | 4-Methyl-5-(ethoxycarbonyl)-2-aminothiazole rsc.org |
| Thiazole Ring | C=N Stretching | 1514 - 1676 | 5,5´-bis(2-amino-4-methyl thiazole)sulfide jocpr.com |
| Thiazole Ring | C=C Stretching | 1450 - 1600 | Various aminothiazoles rsc.org |
| Aromatic C-H | C-H Stretching | ~3100 | 2-amino-4-(p-bromophenyl)thiazole rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules, providing detailed information about the hydrogen and carbon atomic environments.
The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The key predicted signals include:
A singlet corresponding to the two protons of the primary amino (-NH₂) group. The chemical shift of this peak can vary depending on the solvent and concentration but is often observed as a broad signal. In related compounds like 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide, the amine protons were observed as a singlet at 6.91 ppm. nih.gov
A singlet for the three protons of the methoxy (B1213986) (-OCH₃) group. In derivatives containing a methoxy group, this signal typically appears in the range of δ 3.8-3.9 ppm. nih.govmdpi.com
A singlet for the lone proton attached to the C4 position of the thiazole ring. In 2-amino-4-(p-bromophenyl)thiazole, the corresponding proton at the C5 position appears as a singlet at δ 7.07 ppm. rsc.org
The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group at C5 and the methoxy group at C2 both affect the electron density within the thiazole ring, thereby influencing the chemical shift of the C4 proton.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference Compound Example |
|---|---|---|---|
| Amino (-NH₂) | 6.9 - 7.7 | Singlet (s) | 4-Methyl-5-(ethoxycarbonyl)-2-aminothiazole rsc.org |
| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet (s) | 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one mdpi.com |
| Thiazole Ring (C-H) | 7.0 - 7.2 | Singlet (s) | 2-amino-4-(p-bromophenyl)thiazole rsc.org |
| Methyl (-CH₃) | 2.3 - 2.4 | Singlet (s) | 2-Amino-5-methylthiazole derivatives nih.gov |
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, four distinct signals are expected for the four carbon atoms of the core structure, plus one for the methoxy carbon.
C2 Carbon: Attached to a nitrogen and an oxygen atom, this carbon is expected to be the most deshielded, appearing significantly downfield. In 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the C2 carbon resonates at δ 168.55 ppm. nanomedicine-rj.com
C5 Carbon: Bonded to the amino group, this carbon is also shifted downfield due to the electronegativity of the nitrogen atom. In the aforementioned derivative, the C5 signal was observed at δ 99.79 ppm. nanomedicine-rj.com
C4 Carbon: This carbon, bonded to a hydrogen atom, is expected to be the most upfield of the ring carbons. For 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the C4 signal is at δ 150.17 ppm. nanomedicine-rj.com
Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the δ 55-60 ppm range. nanomedicine-rj.com
These assignments are supported by data from a variety of aminothiazole derivatives, where the chemical shifts of the thiazole ring carbons are consistently found in these regions. rsc.orgnanomedicine-rj.comasianpubs.org
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Reference Compound Example |
|---|---|---|
| Thiazole C2 | 168 - 171 | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole nanomedicine-rj.com |
| Thiazole C4 | 150 - 154 | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole nanomedicine-rj.com |
| Thiazole C5 | 100 - 111 | 1-(2-Amino-4-methylthiazol-5-yl)ethan-1-one rsc.org |
| Methoxy (-OCH₃) | ~55 | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole nanomedicine-rj.com |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₄H₆N₂OS, corresponding to a molecular weight of 130.17 g/mol . In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, a molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 130 or 131, respectively.
Analysis of related aminothiazole structures provides insight into likely fragmentation pathways. For example, mass spectra of various aminothiazole derivatives consistently show the M+1 peak, confirming their molecular weight. nih.gov The fragmentation of this compound could involve common losses, such as the loss of a methyl radical (•CH₃) from the methoxy group to give an ion at m/z 115, or the loss of a formyl radical (•CHO). The parent compound, 2-aminothiazole (B372263), has a molecular weight of 100.142. nist.gov
Electronic Spectroscopy and Photophysical Characterization
Electronic spectroscopy, typically using UV-Visible absorption, provides information about the electronic transitions within the molecule. The thiazole ring is an aromatic system with π and π* molecular orbitals. The absorption spectrum of unsubstituted thiazole is dominated by intense π→π* transitions. researchgate.net
The introduction of the amino (-NH₂) group at the C5 position and the methoxy (-OCH₃) group at the C2 position is expected to significantly influence the electronic spectrum. Both are powerful auxochromes with lone pairs of electrons that can be delocalized into the thiazole ring's π-system. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and may lower the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a smaller HOMO-LUMO energy gap. researchgate.net Consequently, a bathochromic (red) shift in the absorption maxima is anticipated compared to unsubstituted thiazole, meaning the compound will absorb light at longer wavelengths.
Theoretical studies on related heterocyclic compounds, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have shown that the main absorption band corresponds to the electronic transition from the HOMO to the LUMO, with calculated absorption maxima around 255 nm. nih.gov Similar π→π* transitions are expected to dominate the UV-Vis spectrum of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. tanta.edu.eg The wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions occurring, which are primarily influenced by the molecule's chromophores—functional groups containing valence electrons with low excitation energy. shu.ac.uk
For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π*. libretexts.org
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are common in compounds with unsaturated centers, such as the thiazole ring, and are generally characterized by high molar absorptivity (ε). shu.ac.uk
n → π transitions:* These transitions occur when an electron from a non-bonding orbital (lone pair), such as those on the nitrogen and sulfur atoms of the thiazole ring or the oxygen of the methoxy group, is promoted to a π* antibonding orbital. youtube.com These transitions are typically of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. shu.ac.ukuzh.ch
The solvent environment can influence the absorption maxima (λmax). Increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions due to the stabilization of the non-bonding orbital. shu.ac.uk Conversely, π → π* transitions may exhibit a red shift (to longer wavelengths) in polar solvents. shu.ac.uk
Table 1: Typical Electronic Transitions in Organic Molecules
| Transition Type | Description | Typical Chromophores | Relative Energy |
| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | Alkanes | High |
| n → σ | Excitation of an electron from a non-bonding orbital to a σ antibonding orbital. | Compounds with heteroatoms (O, N, S) | Intermediate |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Alkenes, Alkynes, Aromatics | Intermediate to Low |
| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | Carbonyls, Imines, Thiazoles | Low |
Spectrofluorimetry and Fluorescence Properties of Thiazole Cores
Spectrofluorimetry is a technique that measures the fluorescence spectrum of a sample. Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. After a molecule absorbs energy and reaches an excited electronic state, it can return to the ground state by emitting a photon, a process known as fluorescence. youtube.com Small fluorescent molecules, including those with heterocyclic cores like thiazole, have become essential tools in biosciences. sciforum.net
Thiazole and its derivatives are known to be fluorescent. mdpi.com The fluorescence properties, such as emission wavelength and quantum yield, are highly dependent on the molecular structure, substituents, and the surrounding environment (e.g., solvent polarity). sciforum.netmdpi.com For instance, studies on various benzothiazole (B30560) derivatives show fluorescence emissions in the range of 380 to 450 nm. niscpr.res.in The presence of amino and methoxy groups on the thiazole ring in this compound is expected to influence its photoluminescent properties significantly. These electron-donating groups can enhance conjugation and affect the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength.
The phenomenon of aggregation-induced emission (AIE) has been observed in some 2-aminophenyl-benzothiazole compounds, where the molecules emit light more intensely upon aggregation. mdpi.com Additionally, environmental factors like pH can dramatically alter fluorescence behavior. In a study of a 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, a related heterocyclic compound, changes in pH led to distinct shifts in fluorescence emission, with two separate emission bands observed in acidic conditions (pH 1 to 4.5) and a single band in less acidic to basic conditions (pH 4.5 to 12). nih.govresearchgate.net This was attributed to conformational changes and molecular aggregation. nih.govresearchgate.net
Table 2: Illustrative Fluorescence Data for Heterocyclic Derivatives Note: This table presents data for related compounds to illustrate the fluorescence properties of heterocyclic cores, as specific data for this compound was not found.
| Compound Family | Excitation λ (nm) | Emission λ Range (nm) | Key Observation |
| Benzothiazole Derivatives niscpr.res.in | 330 | 380 - 450 | Good fluorescent properties observed in several derivatives. |
| 2-Amino-3-cyanopyridine Derivatives sciforum.net | N/A | 350 - 437 | Wavelength shifts observed depending on solvent polarity. |
| 2-Methylamino-1,3,4-thiadiazole Derivative nih.gov | N/A | pH-dependent | Two emission bands in acidic media; one in basic media. |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov The method involves directing an X-ray beam onto a single crystal of the substance. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the positions and intensities of these spots, a map of the electron density within the crystal can be calculated. nih.gov From this map, the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.
While a crystal structure for this compound is not available in the search results, data for the closely related compound 2-Amino-5-methylthiazole is present in the Cambridge Structural Database (CSD). nih.gov Analysis of such a structure provides valuable information on how aminothiazole derivatives pack in the solid state. For example, the crystal structure of 2-Amino-5,5-dimethylthiazol-4(5H)-one reveals that molecules form hydrogen-bonded dimers, which then arrange into a herringbone pattern. researchgate.net These hydrogen bonds, typically involving the amino group and the thiazole nitrogen, are crucial in defining the crystal lattice.
The structural data obtained from X-ray crystallography is essential for understanding structure-property relationships and for computational modeling studies.
Table 3: Crystallographic Data for 2-Amino-5,5-dimethylthiazol-4(5H)-one Note: This data is for a related thiazole derivative to illustrate the type of information obtained from X-ray crystallography.
| Parameter | Value |
| Chemical Formula | C₅H₈N₂OS researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/n researchgate.net |
| Unit Cell Dimensions | a = 6.9440(8) Åb = 12.1354(16) Åc = 8.7845(11) Åβ = 98.888(11)° researchgate.net |
| Volume | 735.01(16) ų researchgate.net |
| Key Structural Feature | Chains of hydrogen-bonded dimers forming R²₂(8) ring motifs. researchgate.net |
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. abo.fi These methods are widely used to characterize materials by investigating their thermal stability, decomposition pathways, and phase transitions. abo.finih.gov
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability Investigation
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu The resulting plot, known as a thermogram, shows mass loss steps corresponding to processes like dehydration, desorption, or decomposition. abo.fi The derivative of the TGA curve (DTG) can be used to determine the temperature at which the rate of mass loss is maximal. nih.gov TGA is invaluable for determining the thermal stability of a compound; a higher onset temperature of decomposition indicates greater stability. abo.fi
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program. abo.fi The DTA curve shows peaks corresponding to thermal events. Endothermic peaks indicate processes that absorb heat, such as melting, boiling, or some decomposition steps. Exothermic peaks indicate heat-releasing processes, such as crystallization or oxidation. abo.finih.gov While TGA only detects changes involving mass loss, DTA can also identify events like melting or crystal structure changes where no mass is lost. abo.fi
For this compound, TGA and DTA would provide critical information about its melting point and decomposition profile. The analysis would reveal the temperature at which the compound begins to degrade and the number of steps involved in its decomposition. For example, the thermal analysis of Glibenclamide, a pharmaceutical compound, showed it was stable up to 185°C, followed by a three-stage decomposition process. nih.gov Its DTA curve showed a sharp endothermic peak at 173.75°C corresponding to its melting point. nih.gov Similarly, the thermal behavior of metal complexes with 5-amino-2-thiol-1,3,4-thiadiazole has been studied, showing decomposition pathways that evolve various gaseous products and result in a final residue of metal oxide. researchgate.net
Table 4: Illustrative Thermal Analysis Data for Pharmaceutical Compounds Note: This table presents data for other organic compounds to illustrate the type of information obtained from TGA/DTA, as specific data for this compound was not found.
| Compound | Technique | Key Findings |
| Glibenclamide nih.gov | TGA/DTA | Stable up to 185°C. Decomposes in three stages. DTA shows a melting endotherm at 173.75°C. |
| Glimepiride nih.gov | TGA/DTA | Stable up to 198°C. Decomposes in three stages. |
| Calcium Oxalate Monohydrate abo.fi | TGA | Exhibits three distinct weight loss steps corresponding to the loss of H₂O, CO, and CO₂. |
Computational Chemistry and Theoretical Investigations of 5 Amino 2 Methoxy Thiazole Systems
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules at the atomic and electronic levels. For 5-Amino-2-(methoxy)thiazole systems, these methods are employed to predict their geometry, stability, and electronic behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules and analyzing their electronic properties. royalsocietypublishing.orgnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G(d,p), are employed to determine the most stable conformation of this compound derivatives. royalsocietypublishing.orgnih.govresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com For instance, in related aminothiazole structures, DFT has been used to predict how the attachment of different functional groups can alter the bond dimensions within the thiazole (B1198619) ring and connected moieties. niscair.res.in
The electronic structure analysis via DFT reveals how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior. royalsocietypublishing.org These computational studies have been instrumental in correlating the structural features of aminothiazole derivatives with their observed chemical and biological activities. royalsocietypublishing.orgresearchgate.net
| Method | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31+G(d,p) | Geometry Optimization, Electronic Properties | royalsocietypublishing.org |
| B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies | nih.govresearchgate.net |
| M06 | 6-311G+(d,p) | Optimized Geometrical Structures | researchgate.net |
| B3LYP | cc-pVDZ | Molecular Structure, Geometry | bohrium.com |
Alongside DFT, ab initio and semi-empirical methods are also valuable tools for studying aminothiazole systems. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data. libretexts.org These methods have been used to investigate the molecular structure and vibrational frequencies of related benzothiazole (B30560) compounds. nih.govresearchgate.net While computationally intensive, ab initio calculations provide a fundamental understanding of the molecule's properties. libretexts.org
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster than ab initio or DFT methods. libretexts.org Methods like AM1, PM3, and MNDO have been used to evaluate the conformational properties of aminothiazole methoxime models, providing insights into their internal rotation and stability. acs.orgacs.org These methods are particularly useful for initial screenings of large numbers of molecules or for studying large and complex systems where higher-level calculations are not feasible. libretexts.orgacs.org
Analysis of Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are key determinants of its reactivity. Computational methods provide several descriptors that help in understanding and predicting how a molecule will interact with other chemical species.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netmaterialsciencejournal.org
For aminothiazole derivatives, a smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. researchgate.netnih.gov DFT calculations are commonly used to determine the energies of these orbitals and the resulting energy gap. royalsocietypublishing.orgnih.gov For example, in studies of various thiazole derivatives, the HOMO and LUMO distributions have been visualized to understand the sites of electron donation and acceptance, which is critical for predicting reaction mechanisms. mdpi.comresearchgate.net
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| (Z)-4-(((5-methylfuran-2-yl)methylene)amino)-N-(thiazol-2-yl)benzenesulfonamide | DFT/B3LYP/cc-pVDZ | - | - | Gas Phase Gap Calculated | bohrium.com |
| 2-Amino-4-(p-tolyl)thiazole | B3LYP/6-311G(d,p) | -5.54 | - | - | researchgate.net |
| 2-Methoxy-1,3-thiazole | B3LYP/6-311G(d,p) | -6.27 | - | - | researchgate.net |
| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | DFT/B3LYP/6–311++G(d,p) | - | - | 4.6255 | nih.gov |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net Green areas correspond to neutral potential.
For aminothiazole systems, MEP analysis helps to identify the nucleophilic and electrophilic regions. royalsocietypublishing.org For instance, in related thiazole compounds, the negative potential is often localized over nitrogen and oxygen atoms, making them likely sites for interaction with electrophiles. researchgate.netbiointerfaceresearch.com This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and biological recognition processes. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. niscair.res.in It is used to understand intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation, which contribute to the stability of the molecule. niscair.res.innih.gov The analysis calculates the stabilization energy (E(2)) associated with the interaction between donor (filled) and acceptor (unfilled) orbitals. A higher E(2) value indicates a stronger interaction. niscair.res.inresearchgate.net
Mulliken Population Analysis and Atomic Charge Calculations
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. These calculations are valuable as atomic charges influence a molecule's dipole moment, electronic structure, molecular polarizability, and other properties. niscpr.res.in
Theoretical studies on thiazole derivatives, including those similar in structure to this compound, have been conducted using Density Functional Theory (DFT) with the B3LYP functional and various basis sets like 6-31G and 6-311+G(d,p). niscpr.res.inniscair.res.in For instance, in a study on (4-amino-2-(4-methoxyphenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone, Mulliken atomic charges were analyzed to understand the distribution of charge within the molecule. niscair.res.in Such analyses reveal that electronegative atoms like nitrogen and oxygen typically carry negative charges, while hydrogen and sulfur atoms tend to have positive charges. niscpr.res.indergipark.org.tr
The distribution of these charges is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net The charge on a particular atom is influenced by its bonding environment; for example, a hydrogen atom attached to a highly electronegative atom will exhibit a more significant positive charge. niscpr.res.in It has been noted that Mulliken charges can be highly dependent on the basis set used in the calculation, which can lead to variations in the predicted partial charges. niscpr.res.in
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By employing quantum chemical methods like DFT, theoretical vibrational wavenumbers can be computed and correlated with experimental data. niscpr.res.indoi.org
For molecules containing a methoxy (B1213986) group, characteristic vibrational modes can be identified. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are typically observed in the 2900-3030 cm⁻¹ region. scielo.org.za In-plane and out-of-plane bending vibrations of the methyl group also have distinct frequencies. scielo.org.za
In studies of related thiazole and benzothiazole derivatives, DFT calculations, often using the B3LYP functional, have shown good agreement between theoretical and experimental spectra. niscpr.res.inmdpi.comajrcps.com To improve this correlation, calculated vibrational frequencies are often scaled by a factor, such as 0.9668, to account for anharmonicity and other systematic errors in the calculations. doi.org The absence of imaginary frequencies in the calculated spectrum indicates that the optimized molecular geometry corresponds to a true energy minimum. mdpi.comresearchgate.net
The potential energy distribution (PED) analysis is frequently used to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates to a particular vibration. scielo.org.za For example, in a substituted thiazolidin-4-one, the C=N stretching vibration was identified with a high PED contribution. scielo.org.za
Advanced Theoretical Approaches
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the electronic excited states of molecules. researchgate.netresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states. scielo.org.za These calculations are essential for understanding the UV-Vis absorption spectra of molecules. bohrium.com
Functionals such as B3LYP and CAM-B3LYP are commonly employed in TD-DFT calculations for organic molecules. researchgate.net The choice of functional can impact the accuracy of the predicted excitation energies. researchgate.net Solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which provides a more realistic description of the electronic transitions in solution. scielo.org.zabohrium.com
By analyzing the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO), the nature of the excitations, such as π-π* or n-π* transitions, can be identified. scielo.org.za Natural Bond Orbital (NBO) analysis can further elucidate charge transfer and electron density delocalization within the molecule upon excitation. scielo.org.zabohrium.com
Theoretical Studies of Homolytic Cleavage and Reaction Pathways
Theoretical methods can be employed to investigate the reaction mechanisms of molecules, including processes like homolytic bond cleavage. This type of cleavage, where a chemical bond breaks and each fragment retains one of the originally bonded electrons, often involves radical intermediates. scispace.com
Computational studies on the photodegradation of various organic compounds have proposed mechanisms involving the homolytic cleavage of specific bonds, such as C-Cl or O-P bonds, leading to the formation of radical species that subsequently react to form various photoproducts. scispace.com In some enzymatic reactions, the catalytic cycle involves a hydrogen atom abstraction by an iron-oxo species, which is a form of homolytic cleavage, followed by the rebound of a hydroxyl radical to the substrate radical. nih.gov
For thiazole derivatives, theoretical studies could explore the homolytic cleavage of bonds within the thiazole ring or involving its substituents. For example, in the biosynthesis of some thiazolylindole derivatives, independent mechanisms of tryptophan modification have been identified in plants and bacteria, suggesting different reaction pathways. acs.org Catalytic processes, such as the copper-catalyzed C-N bond formation, can also be studied theoretically to understand the reaction pathways, which may involve radical cation intermediates. beilstein-journals.org
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials have applications in optoelectronics. nih.gov Computational chemistry provides a means to predict the NLO properties of molecules, guiding the synthesis of new materials with enhanced NLO responses. semanticscholar.orgnih.gov
The key parameters that characterize the NLO properties of a molecule are the polarizability (α) and the first hyperpolarizability (β). nih.gov These properties can be calculated using DFT methods with various functionals, such as CAM-B3LYP, LC-BLYP, and ωB97XD. nih.gov
The design of molecules with significant NLO properties often involves creating systems with strong intramolecular charge transfer (ICT). acs.org This is typically achieved by connecting electron-donating and electron-accepting groups through a π-conjugated system. nih.gov A smaller HOMO-LUMO energy gap is generally associated with a larger hyperpolarizability. acs.org Theoretical studies on various organic chromophores have shown that modifying the donor, acceptor, or π-linker can significantly tune the NLO response. nih.govacs.org
Quantum Chemical Parameters (e.g., Electronegativity, Chemical Hardness)
Quantum chemical parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the global reactivity of a molecule. researchgate.netmdpi.com These parameters include electronegativity (χ), chemical hardness (η), and chemical softness (σ). mdpi.com
Electronegativity (χ) is a measure of a molecule's ability to attract electrons.
Chemical Hardness (η) is related to the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. mdpi.com
Chemical Softness (σ) is the reciprocal of hardness. "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. mdpi.com
These parameters are calculated using the following equations:
χ = - (EHOMO + ELUMO) / 2
η = (ELUMO - EHOMO) / 2
These calculations have been applied to various heterocyclic compounds, including thiazole derivatives, to correlate their electronic structure with their reactivity and potential applications, such as in corrosion inhibition. researchgate.netresearchgate.net
Molecular Modeling and Dynamics Simulations
Computational chemistry and theoretical investigations provide powerful tools for understanding the behavior of this compound systems at a molecular level. These methods allow for the exploration of structural properties, electronic characteristics, and potential interactions with biological targets, offering insights that are often complementary to experimental data. Molecular modeling and dynamics simulations, in particular, have become indispensable in the study and design of thiazole-based compounds for various applications, especially in pharmaceutical development.
Cheminformatics and Ligand Interaction Modeling for Pharmaceutical Scaffolds
The 5-amino-2-methoxythiazole core is a feature of interest in medicinal chemistry, and its derivatives are frequently investigated as potential pharmaceutical scaffolds. Cheminformatics provides a foundational analysis of the physicochemical properties of these molecules, which are crucial for predicting their behavior in biological systems, such as absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.gov Computational tools can calculate various molecular descriptors for this compound and its analogues. guidechem.comnih.govnih.gov
Key computed properties for this compound include its molecular weight, topological polar surface area (TPSA), and octanol-water partition coefficient (XLogP3-AA), which collectively suggest its potential for oral bioavailability. acs.orgguidechem.com
Table 1: Computed Cheminformatics Properties of this compound and a Related Derivative
| Property | This compound | 5-Amino-2-(4-methoxyphenyl)thiazole |
| Molecular Formula | C4H6N2OS | C10H10N2OS |
| Molecular Weight ( g/mol ) | 130.17 | 206.27 |
| XLogP3-AA | 0.9 | 2.2 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
| Topological Polar Surface Area (TPSA) | 76.4 Ų | 76.4 Ų |
| Complexity | 183 | 183 |
| Rotatable Bond Count | 1 | 2 |
Source: Compiled from data in PubChem CID 20459849 & 45788464. guidechem.comnih.govnih.gov
Ligand interaction modeling, or molecular docking, is a critical computational technique used to predict the binding orientation and affinity of a small molecule to the active site of a biological target, such as an enzyme or receptor. jpionline.org This method has been extensively applied to aminothiazole derivatives to elucidate their mechanism of action and to guide the design of more potent and selective inhibitors. nih.govtandfonline.com For instance, in the development of novel anticancer agents, derivatives of 2-aminothiazole (B372263) have been docked into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These studies have successfully identified key hydrogen bonding and hydrophobic interactions that anchor the ligands within the active site, providing a rationale for their observed biological activity. nih.gov
Similarly, molecular docking has been employed to understand the inhibitory potential of thiazole derivatives against targets like tyrosinase, an enzyme involved in hyperpigmentation disorders. tandfonline.com Such studies reveal how the thiazole scaffold and its substituents fit within the enzyme's active site, often involving coordination with metal ions and interactions with key amino acid residues. tandfonline.com The insights gained from these models are instrumental in structure-activity relationship (SAR) studies, allowing researchers to rationally modify the chemical structure to enhance binding affinity and efficacy. mdpi.com Fragment-based design approaches have also utilized aminothiazole scaffolds, identifying them as potent fragments for developing dual inhibitors against targets like 5-lipoxygenase (5-LO) and soluble epoxide hydrolase (sEH). nih.gov
Computational-Experimental Synergy in Structural Validation and Prediction
The synergy between computational modeling and experimental techniques is crucial for the unambiguous structural validation and prediction of novel chemical entities. acs.org While experimental methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy provide definitive structural information, computational methods can offer complementary insights, predict properties, and help interpret complex experimental data. niscair.res.innih.gov
Density Functional Theory (DFT) is a widely used quantum mechanical method to optimize molecular geometries and predict various properties of aminothiazole systems. niscair.res.in For example, DFT calculations can predict bond lengths, bond angles, and dihedral angles of a synthesized compound. acs.org These calculated geometric parameters can then be compared with data obtained from single-crystal X-ray diffraction to validate the computed model and confirm the experimental structure. acs.orgacs.org A study evaluating various computational methods found that certain molecular mechanics force fields, like MMFF94, can reproduce crystallographic data for aminothiazole methoxime structures with high accuracy. acs.org
Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscair.res.innih.gov The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. nih.govresearchgate.net These theoretical calculations can be correlated with experimental spectroscopic data (e.g., UV-Vis spectroscopy) and help explain the electronic transitions observed. nih.govacs.org For instance, the introduction of different substituents on the 2-aminothiazole ring can significantly alter the HOMO-LUMO gap, a change that can be predicted computationally and verified experimentally. nih.govresearchgate.net
Table 2: Predicted HOMO-LUMO Energy Gaps for Substituted 2-Aminothiazole Derivatives
| Compound Substituent | HOMO-LUMO Energy Gap (eV) |
| Unsubstituted | 5.805 |
| 4-Bromo | 6.089 |
| 4-Fluoro | 6.078 |
| 4-Nitro | 0.384 |
Source: Data from FMO analysis of 2-aminothiazole sulfonamides. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis is another computational tool that provides information about charge transfer and intramolecular interactions, such as hyperconjugation, which influences the stability of the molecule. niscair.res.in The combination of synthesizing novel compounds, characterizing them with techniques like NMR and mass spectrometry, and then rationalizing their properties through DFT calculations represents a powerful, integrated approach in modern chemical research. niscair.res.inmdpi.com This synergy is essential for validating newly synthesized structures and for building predictive models that can accelerate the discovery of new functional molecules. nih.govplos.org
Applications and Advanced Research Directions for 5 Amino 2 Methoxy Thiazole Derivatives
Role as Core Scaffolds in Medicinal Chemistry Research
The thiazole (B1198619) ring is a prominent feature in numerous FDA-approved drugs and biologically active compounds, valued for its ability to engage in hydrogen bonding, its relative metabolic stability, and its capacity to serve as a bioisosteric replacement for other aromatic rings. nih.govnih.gov The 5-Amino-2-(methoxy)thiazole structure, in particular, offers distinct advantages for creating diverse chemical libraries for drug discovery.
Rational Design Principles for Bioactive Compounds Utilizing Thiazole Cores
The rational design of bioactive molecules hinges on understanding the relationship between a compound's structure and its biological activity. The this compound scaffold provides a robust framework for applying these principles. The nitrogen and sulfur atoms of the thiazole ring, along with the exocyclic amino and methoxy (B1213986) groups, can act as hydrogen bond acceptors and donors, facilitating precise interactions with biological targets. nih.gov
Key design principles include:
Bioisosterism: The thiazole ring is a well-established bioisostere for phenyl, pyridine, and other heterocyclic rings, allowing for the modulation of physicochemical properties like solubility and lipophilicity while maintaining or enhancing biological activity. nih.gov
Structural Rigidity: The aromatic nature of the thiazole core provides a degree of rigidity, which can reduce the entropic penalty upon binding to a target protein, thereby improving binding affinity.
Modulation of Physicochemical Properties: The amino group at the C5 position and the methoxy group at the C2 position are critical for fine-tuning the electronic properties of the molecule. The amino group is a strong electron-donating group, influencing the reactivity and binding capabilities of the scaffold. The 2-methoxy group can impact lipophilicity and metabolic stability, which are crucial for developing drug-like molecules. mdpi.commdpi.com
Exploration of Derivatives as Pharmaceutical Scaffolds for Specific Target Interactions (e.g., enzyme inhibition, receptor binding)
Derivatives of the 2-aminothiazole (B372263) scaffold, the parent structure of this compound, have been extensively investigated as inhibitors of various enzymes and as ligands for numerous receptors. This body of research strongly supports the potential of this compound derivatives in these roles.
Enzyme Inhibition: 2-Aminothiazole derivatives have shown potent inhibitory activity against a range of kinases, which are critical targets in oncology. For example, Dasatinib, a pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia, features a 2-aminothiazole core. The amino group often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site. It is plausible that derivatives of this compound could be designed to target specific kinases, with the C5 and C2 substituents exploring different pockets within the enzyme's active site. Studies on other 2-aminothiazole derivatives have also demonstrated inhibition of enzymes like carbonic anhydrase and cholinesterases. nih.gov
Receptor Binding: Thiazole derivatives have been developed as potent and selective ligands for various G-protein coupled receptors (GPCRs), including metabotropic glutamate receptors (mGluRs). nih.gov For instance, high-affinity mGluR5 ligands have been synthesized from 2-halothiazole and 2-aminothiazole precursors. nih.gov The ability of the thiazole core to be strategically substituted allows for the precise positioning of functional groups to interact with receptor binding pockets. The 5-amino and 2-methoxy groups of the target scaffold could be exploited to achieve selectivity for specific receptor subtypes, such as the AMPA receptors, where thiazole derivatives have been shown to act as modulators. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies in the Design of Thiazole Analogues
Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. For thiazole-based compounds, SAR studies have revealed critical insights into how different substituents affect biological activity. nih.govmdpi.com
For a hypothetical series of this compound derivatives, SAR exploration would systematically modify the scaffold. For example:
Substitution on the C5-Amino Group: Acylation or alkylation of the amino group can modulate its hydrogen bonding capacity and introduce new interactions with the target. This has been a successful strategy in developing potent kinase inhibitors.
Modification of the C2-Methoxy Group: Replacing the methoxy group with other alkoxy groups of varying chain lengths or with different electron-withdrawing/donating groups can fine-tune the electronic profile and steric bulk, impacting both target affinity and pharmacokinetic properties. mdpi.com
Substitution at the C4 Position: The C4 position is a common site for introducing larger aromatic or heterocyclic groups to extend into specific sub-pockets of a binding site, often leading to significant gains in potency and selectivity. mdpi.com
The following table summarizes general SAR findings for antimicrobial 2-aminothiazole derivatives, which can guide the design of new analogues based on the this compound core.
| Position of Substitution | Type of Substituent | Effect on Antimicrobial Activity | Reference |
| C5 | Arylidene moiety with electron-donating groups (e.g., methoxy) | Enhanced antibacterial and antifungal activities | mdpi.com |
| C5 | Arylidene moiety with electron-withdrawing groups (e.g., nitro, cyano) | Reduced or abolished activity | mdpi.com |
| Phenyl ring at C4 | Electron-donating groups | Associated with antifungal activity | mdpi.com |
| Amino group at C2 | N-mustard substitution | Increased antibacterial activity | nih.gov |
Applications in Materials Science and Technology
Beyond medicinal chemistry, the unique electronic and photophysical properties of the thiazole nucleus make it a valuable component in the development of advanced materials.
Development of Fluorescent Probes and Dyes based on Thiazole Nuclei
The thiazole core is a key component of several important fluorophores. chim.it One of the most well-known examples is Thiazole Orange (TO), a cyanine dye that exhibits a dramatic increase in fluorescence quantum yield upon binding to nucleic acids. nih.govlumiprobe.comnih.gov This "turn-on" fluorescence is attributed to the restriction of intramolecular rotation upon binding, a principle that is widely exploited in the design of fluorescent probes. nih.gov
The this compound scaffold is an excellent candidate for developing novel fluorescent dyes for several reasons:
Donor-Acceptor (D-A) Systems: The electron-donating amino group at C5 and the thiazole ring itself can act as an electron donor system. When combined with an electron-accepting group, this can create a D-A type fluorophore with intramolecular charge transfer (ICT) characteristics. chim.it ICT-based probes are often sensitive to environmental polarity, making them useful for sensing applications.
Tunable Photophysical Properties: The absorption and emission wavelengths of thiazole-based fluorophores can be tuned by introducing different substituents. chim.it The methoxy group at C2 and further modifications at the C4 position or on the C5-amino group would allow for the rational design of probes with specific spectral properties for various applications, including cellular imaging and ion sensing. chim.itrsc.org
Utilization in Polymer, Resin, and Pigment Systems
The functional groups present on the this compound ring make it a versatile monomer or additive for the synthesis of polymers and other materials. The 2-aminothiazole subclass has been noted for its utility in the synthesis of polymers and dyes. jocpr.com
Polymer Synthesis: The primary amino group at the C5 position can be readily functionalized or used as a reactive site for polymerization reactions. For example, it could react with diisocyanates to form polyureas or with diacyl chlorides to form polyamides. Incorporating the rigid, heteroaromatic thiazole ring into a polymer backbone can enhance thermal stability and modify the mechanical and optical properties of the material.
Dyes and Pigments: Thiazole-containing compounds are used as dyes. The chromophoric properties of the this compound system, arising from its conjugated π-electron system, could be harnessed to create novel pigments. The specific color and properties could be tuned by extending the conjugation or by forming metal complexes.
Interdisciplinary Research Perspectives
Catalysis and Ligand Design with this compound Cores
The inherent electronic properties and coordination sites of the this compound core make its derivatives attractive candidates for ligand design in catalysis. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, can act as coordination sites for metal ions, enabling the formation of stable metal complexes.
Research into related aminothiazole structures has demonstrated their utility as ligands. For instance, aminothiazole Schiff base ligands have been successfully used to chelate bivalent metals like cobalt, nickel, copper, and zinc, forming octahedral complexes nih.gov. In these complexes, the charge transfer between the aminothiazole ligand and the metal ion is a key feature, influencing the electronic and, consequently, the catalytic properties of the complex nih.gov.
Furthermore, the concept of supramolecular catalysis using host-guest chemistry has been applied to the synthesis of aminothiazoles themselves. Catalysts like β-cyclodextrin have been shown to facilitate the synthesis of thiazoles in aqueous media by forming host-guest complexes that stabilize transition states rsc.org. This highlights the role of non-covalent interactions, which can be engineered into ligands derived from this compound to influence substrate recognition and catalytic turnover.
The modular nature of the this compound scaffold allows for systematic tuning of steric and electronic properties. Modifications at the amino group or the thiazole ring can alter the ligand's field strength, solubility, and chiral environment, making these derivatives promising for asymmetric catalysis. Asymmetric synthesis of amino-benzothiazol derivatives has been achieved with excellent diastereoselectivities, underscoring the potential of thiazole-based compounds in stereoselective transformations rsc.org.
Crystal Engineering and Supramolecular Assemblies of Thiazole Structures
Crystal engineering focuses on the rational design of solid-state structures with desired properties, governed by intermolecular interactions. Thiazole derivatives, including those based on the this compound core, are excellent candidates for crystal engineering due to their capacity for forming robust and predictable hydrogen bonds, as well as other non-covalent interactions like π-π stacking and halogen bonds.
The amino group is a potent hydrogen-bond donor, while the thiazole ring nitrogen is a hydrogen-bond acceptor. This combination facilitates the formation of strong, directional hydrogen bonds, which are fundamental to creating predictable supramolecular synthons. Studies on molecular co-crystals of 2-aminothiazole derivatives with various carboxylic acids have shown that proton transfer often occurs from the acid to the thiazole ring nitrogen nih.govuq.edu.au. The resulting ions then self-assemble via a dominant R22(8) graph set dimer association between the carboxylate groups and the amine/heterocyclic nitrogen sites nih.govuq.edu.au. This predictable interaction forms the basis for building extended one-, two-, or three-dimensional networks nih.gov.
The planarity of the thiazole ring also promotes π-π stacking interactions, which contribute significantly to the stability and packing of the crystal lattice. The interplay between hydrogen bonding and π-stacking can be modulated by introducing various substituents, allowing for fine-tuning of the solid-state architecture.
Below is a table summarizing the types of intermolecular interactions commonly observed in the crystal structures of aminothiazole derivatives and their role in supramolecular assembly.
| Intermolecular Interaction | Donor/Acceptor Groups Involved | Resulting Supramolecular Motif | Reference |
| Hydrogen Bonding | Amino group (N-H) as donor; Thiazole N, Carbonyl O as acceptors | Dimers (e.g., R22(8) synthon), chains, sheets, 3D networks | nih.govnih.gov |
| π-π Stacking | Aromatic Thiazole Rings | Stacked columns, herringbone patterns | nih.gov |
| Halogen Bonding | Halogen substituents as donors; N, O, S as acceptors | Linear chains, extended networks | N/A |
| Carbonyl-π Interactions | Carbonyl groups and thiazole π-system | Stabilization of 3D networks | nih.gov |
These principles of crystal engineering are directly applicable to this compound derivatives, where the methoxy group can also participate in weaker C-H···O hydrogen bonds, adding another layer of control over the supramolecular assembly.
Agricultural Chemical Research (e.g., Herbicides, Plant Growth Regulators)
The structural motifs present in this compound are found in various biologically active compounds, including those with applications in agriculture. The 2-aminothiazole scaffold is recognized for its fungicidal and pesticidal properties, making its derivatives a subject of interest in the development of new crop protection agents rsc.orgsemanticscholar.orgnih.gov.
Recent research has highlighted thiazole and isothiazole derivatives as important five-membered heterocycles in green pesticide research due to their low toxicity and strong biological activity nih.gov. A patent for novel thiazole derivatives demonstrated good pre- and post-emergence activity against a range of broad-leaf and grass weeds google.com.
Specifically, research into α-amino phosphonate derivatives containing a thiazole moiety has yielded compounds with moderate herbicidal activities against dicotyledonous plants like Brassica campestris researchgate.net. In these studies, certain compounds showed significantly higher inhibition rates compared to commercial herbicides under the same conditions, indicating the potential for developing selective herbicides researchgate.net.
The herbicidal activity of selected α-amino phosphonate thiazole derivatives is presented below.
| Compound | Target Weed | Concentration (mg/L) | Inhibition (%) | Reference |
| 3e | Brassica campestris L. | 100 | 74.6 | researchgate.net |
| 3f | Brassica campestris L. | 100 | 72.2 | researchgate.net |
| 3g | Brassica campestris L. | 100 | 70.3 | researchgate.net |
| 3k | Brassica campestris L. | 100 | 84.5 | researchgate.net |
| Sulcotrione (Commercial) | Brassica campestris L. | 100 | 35.0 | researchgate.net |
While less explored, the potential for this compound derivatives to act as plant growth regulators (PGRs) is also an area of interest. PGRs function by interacting with plant hormonal pathways phytotechlab.comtnau.ac.in. Given the diverse biological activities of aminothiazoles, derivatives could potentially be designed to modulate plant development, such as promoting root growth or controlling flowering time, offering a chemical genetics approach to improving crop yields and resilience.
Future Prospects and Emerging Trends in 5 Amino 2 Methoxy Thiazole Research
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of thiazole (B1198619) derivatives, including 5-Amino-2-(methoxy)thiazole, is undergoing a paradigm shift towards more efficient and environmentally benign processes. bohrium.combepls.com Traditional methods, while effective, often grapple with drawbacks such as harsh reaction conditions, the use of hazardous materials, and laborious purification processes. bepls.comnanobioletters.com To address these challenges, researchers are actively exploring and developing novel synthetic strategies.
A significant focus lies in the realm of "green chemistry," which emphasizes the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. researchgate.net Techniques such as microwave irradiation, ultrasound-assisted synthesis, and the use of green solvents are becoming increasingly prevalent. bohrium.combepls.comresearchgate.net For instance, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields in the synthesis of N-substituted 2-aminothiazoles. clockss.org One-pot syntheses, where multiple reaction steps are carried out in a single vessel, are also gaining traction for their efficiency and reduced waste generation. clockss.orgscilit.com
Catalysis plays a pivotal role in modern synthetic chemistry, and the development of novel catalysts is a key area of research. Heterogeneous and reusable catalysts, such as copper silicate, are being employed to facilitate the synthesis of substituted 2-amino thiazoles with advantages like rapid processing, excellent yields, and easy separation and reuse of the catalyst. nanobioletters.com Furthermore, the use of biocompatible and recyclable catalysts, like cross-linked chitosan (B1678972) hydrogel, under ultrasonic irradiation, presents an eco-friendly approach for synthesizing thiazole derivatives. mdpi.com The exploration of solvent-free reaction conditions is another promising avenue, offering a more sustainable and economical approach to synthesis. figshare.com
The classic Hantzsch thiazole synthesis, a cornerstone for preparing substituted 2-aminothiazoles, is also being refined. clockss.orgjpionline.org While historically reliant on lachrymatory α-haloketones, newer approaches focus on in situ generation of these intermediates or the use of alternative starting materials to enhance safety and efficiency. clockss.orgbeilstein-journals.org The development of palladium- or copper-catalyzed cross-coupling reactions has also expanded the toolkit for creating diverse N-aryl-2-aminothiazole derivatives. clockss.org
| Feature | Conventional Methods | Emerging Methodologies |
| Reaction Conditions | Often harsh (high temperatures, pressures) | Milder conditions (room temperature, atmospheric pressure) |
| Solvents | Often hazardous organic solvents | Green solvents (water, ethanol), solvent-free conditions |
| Catalysts | Often homogeneous, non-reusable, or hazardous | Heterogeneous, reusable, non-toxic, biocatalysts |
| Energy Source | Conventional heating | Microwave irradiation, ultrasound |
| Efficiency | Can have longer reaction times and tedious workups | Shorter reaction times, one-pot synthesis, simpler purification |
| Environmental Impact | Higher waste generation, use of toxic reagents | Reduced waste, use of renewable materials, atom economy |
Advanced Computational Design and Predictive Modeling for New Thiazole Systems
The design and discovery of new thiazole-based compounds are being revolutionized by advanced computational tools. These in-silico methods allow for the prediction of biological activity and the rational design of molecules with desired properties, significantly accelerating the research and development process. capes.gov.brnih.gov
Computer-aided drug design (CADD) techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are instrumental in this field. nih.govresearchgate.netsciepub.com Molecular docking studies, for instance, can predict the binding interactions between a thiazole derivative and a biological target, such as a protein or enzyme, providing insights into its potential therapeutic efficacy. researchgate.netsciepub.comrsc.org This allows researchers to screen large virtual libraries of compounds and prioritize those with the highest likelihood of success for synthesis and experimental testing. sciepub.com
Predictive modeling programs like PASS (Prediction of Activity Spectra for Substances) can forecast the biological activity spectra of new thiazole derivatives based on their chemical structure. capes.gov.brnih.govsci-hub.se Such predictions can help identify novel therapeutic applications for existing compounds and guide the design of new molecules with specific biological profiles. capes.gov.brsci-hub.se For example, computational studies have been used to predict new psychotropic activities, such as anxiolytic and anticonvulsant effects, for certain thiazole derivatives. capes.gov.brsci-hub.se
Machine learning algorithms are also emerging as powerful tools in this domain. nih.gov By training models on existing data of thiazole compounds and their biological activities, it is possible to build predictive models that can accurately forecast the properties of new, untested molecules. nih.gov These computational approaches not only save time and resources but also provide a deeper understanding of the structure-activity relationships that govern the function of thiazole systems. rsc.org
Expansion into Novel Interdisciplinary Application Domains
The unique chemical properties of this compound and its derivatives are driving their exploration in a growing number of interdisciplinary fields beyond their traditional use in medicinal chemistry. The 2-aminothiazole (B372263) scaffold is a versatile building block, and its derivatives have demonstrated a wide array of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.net
One emerging area of application is in materials science. The structural features of thiazoles make them suitable for the development of novel polymers and dyes. beilstein-journals.org Their ability to coordinate with metal ions also opens up possibilities in the field of coordination chemistry, where they can act as ligands in the formation of metal complexes with potential catalytic or biomedical applications. bohrium.comresearchgate.net
In the realm of agricultural science, thiazole derivatives are being investigated for their potential as pesticides. mdpi.com Their biological activity against various pathogens suggests they could be developed into effective and targeted crop protection agents.
Furthermore, the integration of thiazole moieties into larger, more complex molecular architectures is a growing trend. The synthesis of hybrid molecules that combine a thiazole ring with other bioactive pharmacophores, such as pyrazole (B372694) or pyridine, is being explored to create compounds with enhanced or synergistic activities. researchgate.net This molecular hybridization approach aims to develop multifunctional agents that can interact with multiple biological targets simultaneously. researchgate.net
The inherent fluorescence of some thiazole derivatives also suggests potential applications in the development of sensors and imaging agents for biological systems. ignited.in
Sustainable and Scalable Production of this compound and its Derivatives
As the demand for this compound and its derivatives grows, there is an increasing need for sustainable and scalable production methods. nih.govnih.gov The principles of green chemistry are central to this effort, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources. bohrium.comresearchgate.net
The development of catalytic systems that are not only efficient but also environmentally friendly and reusable is a key aspect of sustainable production. nanobioletters.commdpi.com Calcium-catalyzed reactions, for example, offer a sustainable and rapid route to densely functionalized 5-aminooxazoles and thiazoles, producing environmentally benign by-products. nih.govnih.gov
Flow chemistry is another emerging technology that holds great promise for the scalable synthesis of thiazole derivatives. This approach involves carrying out chemical reactions in a continuous stream rather than in a traditional batch reactor. Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput production.
The optimization of reaction conditions to improve yields and reduce the formation of by-products is an ongoing area of research. This includes the exploration of novel solvent systems and the fine-tuning of catalyst performance. rjpbcs.com The ability to perform these syntheses under transition-metal-free and solvent-free conditions further enhances their sustainability and scalability. acs.org
Ultimately, the goal is to develop robust and economically viable manufacturing processes that can meet the growing demand for these important compounds while minimizing their environmental footprint.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
